molecular formula C10H25NO4S B12647727 Ammonium isodecyl sulphate CAS No. 85909-50-8

Ammonium isodecyl sulphate

Cat. No.: B12647727
CAS No.: 85909-50-8
M. Wt: 255.38 g/mol
InChI Key: GNTPLJPFPFPCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium isodecyl sulphate is an organic compound that belongs to the class of alkyl sulphates. It is commonly used as a surfactant in various industrial and household applications due to its ability to lower the surface tension of liquids, thereby enhancing the wetting and spreading properties of solutions. This compound is particularly valued for its effectiveness in cleaning products, personal care items, and as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium isodecyl sulphate can be synthesized through the reaction of isodecyl alcohol with sulfur trioxide, followed by neutralization with ammonium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where isodecyl alcohol is reacted with sulfur trioxide in a reactor. The resulting intermediate is then neutralized with ammonium hydroxide in a separate vessel. This method allows for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium isodecyl sulphate primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Substitution: It can undergo substitution reactions with various nucleophiles, including halides and hydroxides, in the presence of catalysts.

Major Products Formed:

    Oxidation: The oxidation of this compound typically results in the formation of sulfonic acids.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ammonium isodecyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions.

    Biology: The compound is employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.

    Medicine: It is investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

    Industry: this compound is used in the formulation of detergents, shampoos, and other personal care products.

Mechanism of Action

The mechanism of action of ammonium isodecyl sulphate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to penetrate and disrupt lipid membranes. This action is facilitated by the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The hydrophobic tail interacts with lipid membranes, while the hydrophilic head remains in the aqueous phase, leading to the formation of micelles and the solubilization of hydrophobic substances.

Comparison with Similar Compounds

  • Ammonium lauryl sulphate
  • Sodium dodecyl sulphate
  • Ammonium dodecyl sulphate

Comparison: Ammonium isodecyl sulphate is unique due to its branched isodecyl group, which imparts different physical and chemical properties compared to its linear counterparts like ammonium lauryl sulphate and sodium dodecyl sulphate. The branched structure can lead to variations in solubility, foaming properties, and biodegradability, making it suitable for specific applications where these characteristics are desired.

Properties

CAS No.

85909-50-8

Molecular Formula

C10H25NO4S

Molecular Weight

255.38 g/mol

IUPAC Name

azanium;8-methylnonyl sulfate

InChI

InChI=1S/C10H22O4S.H3N/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);1H3

InChI Key

GNTPLJPFPFPCBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.